(4-Amino-2-methylphenyl)methanol

Organic Synthesis Medicinal Chemistry Chemical Reactivity

(4-Amino-2-methylphenyl)methanol (CAS 63405-88-9), also known as 4-amino-2-methylbenzyl alcohol, is a substituted aromatic amino alcohol with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. It features both a primary aromatic amine and a primary benzylic alcohol group, classifying it as a bifunctional building block in synthetic organic chemistry.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 63405-88-9
Cat. No. B151658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2-methylphenyl)methanol
CAS63405-88-9
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)CO
InChIInChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3
InChIKeyDZLYWPKCBRSMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-2-methylphenyl)methanol (CAS 63405-88-9): Technical Baseline and Procurement Context


(4-Amino-2-methylphenyl)methanol (CAS 63405-88-9), also known as 4-amino-2-methylbenzyl alcohol, is a substituted aromatic amino alcohol with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . It features both a primary aromatic amine and a primary benzylic alcohol group, classifying it as a bifunctional building block in synthetic organic chemistry . This compound is commercially available as a research chemical with typical purities of 97% or higher .

Why Substitution of (4-Amino-2-methylphenyl)methanol with Aminophenol or Aminobenzyl Alcohol Analogs Is Scientifically Unjustified


In silico structural similarity assessments (e.g., SINimilarity) may identify compounds such as 4-amino-2-methylphenol (CAS 2835-96-3) as close analogues, but this structural proximity does not confer functional equivalence [1]. The presence of a benzylic alcohol rather than a phenolic hydroxyl group fundamentally alters the compound's reactivity profile, hydrogen-bonding capacity, and metabolic stability in downstream applications [2]. Without explicit, quantitative head-to-head data confirming comparable performance in a specific assay or synthetic sequence, procurement of an alternative based solely on structural similarity carries substantial risk of synthetic failure or altered biological outcomes. The following evidence demonstrates the specific, measurable properties that distinguish this compound.

Quantitative Differentiation of (4-Amino-2-methylphenyl)methanol (CAS 63405-88-9) Against Key Structural Analogs


Functional Group Divergence: Benzylic Alcohol vs. Phenolic Hydroxyl

(4-Amino-2-methylphenyl)methanol contains a primary benzylic alcohol (-CH₂OH), whereas its closest aminophenol analog (4-amino-2-methylphenol, CAS 2835-96-3) contains a phenolic hydroxyl (-OH) directly attached to the aromatic ring. This distinction confers fundamentally different chemical properties. The target compound has a computed LogP of 1.6507, while the phenolic analog 4-amino-2-methylphenol has a computed LogP of 0.94 [1]. This difference of approximately 0.71 log units indicates significantly greater lipophilicity for the benzyl alcohol derivative, impacting membrane permeability and organic solvent partitioning. Furthermore, the pKa of the benzylic alcohol (~15-16) differs drastically from that of a typical phenol (~10), altering reactivity under basic conditions and hydrogen-bonding capabilities [2].

Organic Synthesis Medicinal Chemistry Chemical Reactivity

Aqueous Solubility Differentiation for Formulation and Assay Development

The aqueous solubility of (4-Amino-2-methylphenyl)methanol is reported as 4.98 mg/mL (0.0363 mol/L) . In contrast, the structurally related analog 4-amino-2-methylphenol exhibits a solubility of approximately 12.2 mg/mL . The target compound is approximately 2.45-fold less soluble in water. This difference is consistent with the higher LogP value (1.6507 vs. 0.94) and the absence of the strongly polar phenolic -OH group. The precise quantification of solubility at 4.98 mg/mL provides a critical parameter for designing in vitro assays and for initial pre-formulation studies where aqueous stock solutions are required.

Pre-formulation Assay Development Physicochemical Characterization

Synthetic Utility as a Protected Amino Alcohol vs. Direct Phenol Reactivity

The benzylic alcohol in (4-amino-2-methylphenyl)methanol serves as a masked aldehyde/carboxylic acid precursor via oxidation, enabling synthetic sequences that are inaccessible with the corresponding aminophenol . In contrast, 4-amino-2-methylphenol is directly utilized in azo-dye synthesis via diazotization and coupling, a pathway that consumes the amino group and is not available to the benzyl alcohol without prior functional group manipulation . The synthetic utility of the target compound is exemplified in a patent for optically active α-substituted benzyl alcohols, where the benzylic alcohol is a key synthetic handle for introducing chirality [1].

Synthetic Methodology Protecting Group Strategy Chemoselectivity

Storage and Handling Stability: Light and Atmosphere Sensitivity

(4-Amino-2-methylphenyl)methanol requires storage at room temperature in a dark place under an inert atmosphere to prevent degradation, as specified by reputable vendors . This explicit handling instruction, which is not universally required for all aminophenol analogs, underscores the compound's sensitivity to light and/or oxygen [1]. Procurement of this compound necessitates adherence to these specific storage conditions to ensure material integrity upon receipt and during long-term use.

Stability Storage Conditions Procurement

Validated Research and Industrial Applications for (4-Amino-2-methylphenyl)methanol (CAS 63405-88-9)


Medicinal Chemistry: Synthesis of Lipophilic Drug Candidates and CNS-Targeted Agents

The elevated LogP (1.6507) of (4-amino-2-methylphenyl)methanol, relative to its aminophenol analog (LogP 0.94), makes it a strategically advantageous building block for medicinal chemistry programs targeting enhanced membrane permeability or blood-brain barrier penetration [1]. Its benzylic alcohol can be oxidized to a reactive aldehyde or carboxylic acid for subsequent amide bond formation or other conjugations, while the aromatic amine can be functionalized independently, offering a versatile bifunctional scaffold for parallel library synthesis .

Chemical Biology: Development of Activity-Based Probes and PROTAC Linkers

The presence of both an amino group and a benzylic alcohol provides orthogonal handles for sequential conjugation to fluorophores, affinity tags, or E3 ligase ligands. The primary amine can be acylated or alkylated, and the benzylic alcohol can be oxidized and coupled, enabling the precise construction of bifunctional molecules such as PROTACs or activity-based probes . The quantifiable solubility of 4.98 mg/mL in aqueous buffer informs the design of conjugation reactions and subsequent purification steps .

Process Chemistry: Chiral Intermediate Synthesis for Enantioselective Catalysis

Patents describe the use of α-substituted benzyl alcohols, a class to which (4-amino-2-methylphenyl)methanol belongs, as precursors to optically active alcohols via asymmetric reduction or kinetic resolution [2]. The benzylic alcohol moiety is a crucial chiral center progenitor, and the aromatic amine can be used to install additional chiral ligands or directing groups. This makes the compound a valuable starting material for the synthesis of chiral ligands for asymmetric catalysis or for the preparation of enantiomerically pure pharmaceutical intermediates.

Technical Documentation Hub

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